molecular formula C23H24ClN3 B13785390 9-(p-(Butylamino)anilino)acridine hydrochloride CAS No. 69292-84-8

9-(p-(Butylamino)anilino)acridine hydrochloride

Cat. No.: B13785390
CAS No.: 69292-84-8
M. Wt: 377.9 g/mol
InChI Key: QHRHYOCUWYPMDS-UHFFFAOYSA-N
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Description

9-(p-(Butylamino)anilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. Acridine derivatives have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has shown promise due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 9-(p-(Butylamino)anilino)acridine hydrochloride typically involves the reaction of 9-chloroacridine with p-(butylamino)aniline in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9-(p-(Butylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 9-(p-(Butylamino)anilino)acridine hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are essential for DNA replication and repair . These actions contribute to its potential as an anticancer and antimicrobial agent.

Comparison with Similar Compounds

9-(p-(Butylamino)anilino)acridine hydrochloride can be compared with other acridine derivatives, such as:

Properties

CAS No.

69292-84-8

Molecular Formula

C23H24ClN3

Molecular Weight

377.9 g/mol

IUPAC Name

acridin-9-yl-[4-(butylamino)phenyl]azanium;chloride

InChI

InChI=1S/C23H23N3.ClH/c1-2-3-16-24-17-12-14-18(15-13-17)25-23-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)23;/h4-15,24H,2-3,16H2,1H3,(H,25,26);1H

InChI Key

QHRHYOCUWYPMDS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

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